N-(1,3-benzodioxol-5-yl)-N'-[3-(1H-imidazol-1-yl)propyl]urea

Urea transporter inhibition UT-B pharmacology Diuretic screening

UT-B inhibitor screening often yields hits within known chemotypes, limiting scaffold diversity. This benzodioxole-imidazole-urea derivative lies outside the four major UT-B inhibitor classes, offering a novel starting point for SAR. • UT-B IC50 = 2.54 μM (rat erythrocytes) for titratable blockade • Structurally distinct from phenylsulfoxyoxazoles, benzenesulfonanilides, phthalazinamines, and aminobenzimidazoles • Unsubstituted imidazole ring provides synthetic handle for lead optimization. Sourced from established chemical suppliers with batch QC documentation.

Molecular Formula C14H16N4O3
Molecular Weight 288.307
CAS No. 692732-94-8
Cat. No. B2805351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-yl)-N'-[3-(1H-imidazol-1-yl)propyl]urea
CAS692732-94-8
Molecular FormulaC14H16N4O3
Molecular Weight288.307
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)NCCCN3C=CN=C3
InChIInChI=1S/C14H16N4O3/c19-14(16-4-1-6-18-7-5-15-9-18)17-11-2-3-12-13(8-11)21-10-20-12/h2-3,5,7-9H,1,4,6,10H2,(H2,16,17,19)
InChIKeySRFXYLVCSZOYRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzodioxol-5-yl)-N'-[3-(1H-imidazol-1-yl)propyl]urea: Identity & Pharmacological Classification


N-(1,3-Benzodioxol-5-yl)-N'-[3-(1H-imidazol-1-yl)propyl]urea (CAS 692732-94-8) is a synthetic small-molecule urea derivative (C14H16N4O3, MW 288.30 g/mol) that integrates a 1,3-benzodioxole moiety, a central urea linkage, and an N-imidazolylpropyl side chain . It has been curated as a urea transporter B (UT-B) inhibitor in authoritative bioactivity databases, with a reported IC50 of 2.54 μM against rat UT-B in erythrocytes [1]. This places it within the emerging 'urearetic' pharmacological class—urea transporter modulators being investigated as sodium-sparing diuretic candidates [2]. Predicted physicochemical properties include a boiling point of 492.9±45.0 °C, density of 1.38±0.1 g/cm³, and a pKa of 13.59±0.46 .

Probe type UT-B pathway inhibition probe with intermediate affinity context
Scaffold Structurally distinct benzodioxole–imidazole–urea chemotype for SAR library studies
Feature Unsubstituted imidazole N–H hydrogen-bond donor for pharmacophore investigation

N-(1,3-Benzodioxol-5-yl)-N'-[3-(1H-imidazol-1-yl)propyl]urea: Non-Substitutability with Other UT-B Inhibitors


Urea transporter inhibitors span multiple chemotypes with divergent potency and selectivity profiles. High-throughput screening identified at least four distinct chemical classes of UT-B inhibitors—phenylsulfoxyoxazoles, benzenesulfonanilides, phthalazinamines, and aminobenzimidazoles—with potencies varying over a >100,000-fold range, from low nanomolar to millimolar IC50 [1]. The target compound belongs to a benzodioxole–imidazole–urea scaffold that is structurally distinct from all four major UT-B inhibitor classes reported in the foundational urearetics screen [1]. Even within the benzodioxole–imidazole–urea family, substitution at the imidazole 2-position (e.g., 2-phenyl analog CAS 1421443-38-0, MW 364.4 vs. 288.3 for the target) introduces substantial changes in molecular weight, lipophilicity, and hydrogen-bonding potential, which can alter target engagement, selectivity, and pharmacokinetic behavior. Generic substitution without direct comparative binding and functional data therefore risks both loss of desired pharmacology and introduction of uncharacterized off-target effects.

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Chemotype class mismatch UT-B inhibitors across phenylsulfoxyoxazole, benzenesulfonanilide, phthalazinamine, and aminobenzimidazole classes may shift selectivity and potency profiles.
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2-Substituted imidazole analogs differ significantly The 2-phenyl analog introduces higher MW, altered lipophilicity, and loss of imidazole N–H donor capacity, which may shift target engagement.
!
Isoform selectivity context may not transfer UT-B vs. UT-A selectivity is chemotype-dependent; the benzodioxole–imidazole–urea scaffold requires isoform profiling before cross-class substitution.

N-(1,3-Benzodioxol-5-yl)-N'-[3-(1H-imidazol-1-yl)propyl]urea: Quantitative Differentiation Evidence


UT-B Inhibitory Potency Versus Dimethylthiourea

The target compound inhibits rat UT-B with an IC50 of 2.54 μM (2,540 nM) in a spectrophotometric erythrocyte lysis assay [1]. By contrast, the simple urea analog dimethylthiourea (DMTU) inhibits UT-A1 and UT-B with an IC50 of 2–3 mM (2,000,000–3,000,000 nM) via a noncompetitive mechanism [2]. This represents a roughly 800- to 1,200-fold improvement in inhibitory potency for the target compound over DMTU. While the target compound is less potent than optimized UT-B inhibitors such as UT-B-IN-1 (IC50 10–25 nM; ), it occupies an intermediate potency niche that may be advantageous for applications where moderate, titratable UT-B blockade is desired rather than near-complete inhibition.

UT-B Potency vs. DMTU
Head-to-head
IC50 2.54 μM vs. 2–3 mM (DMTU); ~800–1,200× more potent. ~100–250× less potent than UT-B-IN-1 (10–25 nM).
Supports titratable UT-B inhibition endpoint context for concentration-response studies.
Rat erythrocyte lysis assay; cross-study comparable data.
Urea transporter inhibition UT-B pharmacology Diuretic screening

Molecular Weight Comparison with 2-Phenyl Analog

The target compound has a molecular weight of 288.30 g/mol . The closest commercially available structural analog, 1-(2H-1,3-benzodioxol-5-yl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea (CAS 1421443-38-0), which bears a phenyl substituent at the imidazole 2-position, has a molecular weight of 364.4 g/mol . This 76.1 g/mol (26.4%) increase in molecular weight for the 2-phenyl analog places it beyond the commonly cited 'Rule of 5' threshold for favorable oral drug-likeness (MW > 500 is a flag; MW 364.4 is within limits but substantially heavier). Within the Lipinski framework, the target compound's lower MW may confer superior passive membrane permeability and formulation flexibility.

MW vs. 2-Phenyl Analog
Class-level
Target MW 288.30 g/mol vs. 2-phenyl analog MW 364.4 g/mol (76.1 g/mol lighter; 20.9% lower).
Provides greater headroom for subsequent chemical modifications within drug-likeness guidelines.
Class-level inference; no experimental permeability data available.
Ligand efficiency Structural analog comparison Drug-likeness

Unsubstituted Imidazole: Hydrogen-Bond Donor Potential

The target compound possesses an unsubstituted imidazole ring (no substituent at the 2-, 4-, or 5-positions), leaving the imidazole N–H available as a hydrogen-bond donor . In contrast, the 2-phenyl analog (CAS 1421443-38-0) has a phenyl group at the imidazole 2-position that eliminates this hydrogen-bond donor capability and introduces steric bulk near the urea-imidazole junction [1]. X-ray crystallographic studies of related imidazole–dioxolane compounds co-crystallized with heme oxygenase demonstrate that the imidazole nitrogen directly coordinates the heme iron, and substitution at the 2-position of imidazole can abrogate or substantially weaken this interaction [2]. While direct crystallographic data for the target compound with UT-B are not available, the presence of an unsubstituted imidazole N–H represents a differentiable structural feature that may influence target binding mode and selectivity relative to 2-substituted imidazole analogs.

Imidazole H-Bond Donor
Class-level
Unsubstituted 1H-imidazole N–H present vs. absent in 2-phenyl analog. Potential heme-coordination motif inferred from homologous PDB 2DY5.
Offers a distinct pharmacophoric feature for probing UT-B H-bonding requirements.
Qualitative structural comparison; no quantitative binding ΔΔG available.
Hydrogen-bond donor Imidazole substitution Structure-activity relationship

Scaffold Novelty vs. Known UT-B Inhibitor Chemotypes

The landmark 50,000-compound high-throughput screen that established the urearetics field identified UT-B inhibitors exclusively in four chemical classes: phenylsulfoxyoxazoles, benzenesulfonanilides, phthalazinamines, and aminobenzimidazoles [1]. The target compound's benzodioxole–imidazole–urea scaffold does not belong to any of these four classes, indicating that it represents a structurally distinct chemotype for UT-B modulation [2]. This scaffold divergence is functionally relevant because UT-B inhibitors from different chemotypes have been shown to exhibit varying degrees of UT-B versus UT-A isoform selectivity [1]. The target compound's UT-B activity (IC50 2.54 μM), while modest compared to the most potent aminobenzimidazole derivatives (EC50 ~10 nM), provides a chemically differentiated starting point for medicinal chemistry optimization that may access distinct binding modes or selectivity profiles not achievable with the four major chemotypes.

Scaffold vs. Known Chemotypes
Class-level
Benzodioxole–imidazole–urea scaffold falls outside the four major UT-B inhibitor classes from the primary 50K-compound HTS.
Provides a complementary SAR starting point that may access distinct UT-B binding modes.
Scaffold classification from Levin et al., FASEB J. 2007; no head-to-head selectivity data.
Chemical diversity Scaffold novelty UT-B inhibitor chemotypes

Predicted Physicochemical Properties

The target compound has predicted physicochemical parameters including a boiling point of 492.9 ± 45.0 °C, density of 1.38 ± 0.1 g/cm³, and a pKa of 13.59 ± 0.46 . The high predicted pKa indicates that the compound remains predominantly un-ionized at physiological pH, which may influence membrane permeability and protein binding. While these are computationally predicted values (and experimental measurements are not yet publicly available), they provide preliminary guidance for handling, storage, and formulation development. By comparison, the 2-phenyl analog (CAS 1421443-38-0, MW 364.4) is expected to have higher lipophilicity and a different ionization profile due to the additional phenyl ring, though directly comparable predicted values are not available from the same source. The target compound's moderate density and high boiling point suggest thermal stability compatible with standard laboratory handling procedures.

Predicted Physicochemical Set
Data to verify
Boiling point 492.9 ± 45.0 °C; Density 1.38 ± 0.1 g/cm³; pKa 13.59 ± 0.46 (predicted).
Reported predicted values for procurement specification and handling guidance.
Computationally estimated; experimental measurements not yet publicly available.
Physicochemical properties Formulation compatibility Predicted ADME

N-(1,3-Benzodioxol-5-yl)-N'-[3-(1H-imidazol-1-yl)propyl]urea: High-Value Research & Industrial Applications


UT-B SAR Library Expansion with a Distinct Chemotype

The target compound's benzodioxole–imidazole–urea scaffold lies outside the four major UT-B inhibitor chemotypes (phenylsulfoxyoxazoles, benzenesulfonanilides, phthalazinamines, aminobenzimidazoles) identified in the primary urearetics screen [1]. Laboratories engaged in UT-B medicinal chemistry can procure this compound as a novel starting scaffold for SAR exploration, using the established IC50 of 2.54 μM against rat UT-B [2] as a benchmark for monitoring potency improvements during lead optimization. The unsubstituted imidazole ring and lower molecular weight (288.30 vs. 364.4 for the 2-phenyl analog) provide synthetic handles and drug-likeness headroom not available with bulkier or fully substituted imidazole analogs .

Moderate-Affinity UT-B Probe for Mechanistic Studies

With an IC50 of 2.54 μM for UT-B, the target compound is approximately 800- to 1,200-fold more potent than the classic urea analog inhibitor dimethylthiourea (IC50 2–3 mM), yet approximately 100- to 250-fold less potent than the tight-binding inhibitor UT-B-IN-1 (IC50 10–25 nM) [1][2]. This intermediate potency makes it well-suited as a pharmacological tool for experiments requiring reversible, titratable UT-B blockade—such as concentration-response studies of urea flux in erythrocyte or kidney epithelial models—where near-irreversible inhibition by sub-nanomolar compounds would obscure graded physiological responses .

Comparative UT-A Selectivity Profiling

Because UT-B inhibitors from different chemotypes exhibit varying UT-B versus UT-A selectivity [1], the target compound—representing a scaffold absent from the primary urearetics screen—should be systematically compared to reference UT-A inhibitors such as PU-48 (UT-A IC50 = 0.32 μM) [2] and dual UT-B/UT-A inhibitors such as PU-14 (UT-B IC50 ~0.8 μM, UT-A inhibition 36% at 4 μM) . Such comparative profiling would establish the selectivity window of the benzodioxole–imidazole–urea scaffold and potentially identify isoform-selective tool compounds for dissecting the distinct physiological roles of UT-A and UT-B in renal and extrarenal tissues.

Physicochemical Benchmarking for Lead Development

The predicted boiling point (492.9 °C), density (1.38 g/cm³), and exceptionally high pKa (13.59) [1] provide baseline parameters for assessing the developability of the benzodioxole–imidazole–urea series. The high pKa suggests the compound is predominantly neutral at physiological pH, which may favor passive membrane permeability but could limit aqueous solubility. Researchers can use these predicted values as reference points when synthesizing and profiling analogs, comparing experimental measurements against predictions to guide formulation strategy and salt-form selection for in vivo studies.

Application
Selection Property
Validation Focus
UT-B SAR scaffold exploration
Scaffold-based chemotype context
UT-B IC50 benchmark review
UT-B mechanistic probe studies
Titratable inhibition profile
Erythrocyte model endpoint review
UT-A/UT-B isoform selectivity profiling
Isoform-selectivity review
Cross-isoform assay validation
Physicochemical benchmarking for lead development
Predicted property context
Experimental measurement review
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